molecular formula C12H14N4O B12520449 N-(4-Aminophenyl)-2-(1H-imidazol-1-yl)-N-methylacetamide CAS No. 652139-65-6

N-(4-Aminophenyl)-2-(1H-imidazol-1-yl)-N-methylacetamide

Cat. No.: B12520449
CAS No.: 652139-65-6
M. Wt: 230.27 g/mol
InChI Key: HUFPMDWGOZBQDY-UHFFFAOYSA-N
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Description

N-(4-Aminophenyl)-2-(1H-imidazol-1-yl)-N-methylacetamide is a chemical compound of interest in medicinal chemistry and biochemical research, particularly in the exploration of novel enzyme inhibitors. Its structure incorporates an imidazole ring, a well-known pharmacophore that often serves as an iron-binding group in inhibitors of heme-containing enzymes such as heme oxygenase-1 (HO-1). HO-1 is a cytoprotective enzyme whose overexpression in various cancer types, including prostate, lung, and glioblastoma, is correlated with poor prognosis and chemoresistance, making it a compelling target for antitumor strategies . The acetamide spacer in its structure is a common and versatile motif in drug design, valued for its ability to contribute to molecular stability and participate in key hydrogen-bonding interactions within enzyme active sites . Researchers can utilize this compound as a key scaffold for developing and studying new therapeutic agents aimed at modulating enzyme activity in cancer cells. Furthermore, the structural features of this molecule make it a valuable intermediate for the synthesis of more complex molecular hybrids and conjugates, a strategy often employed to overcome challenges like antibiotic resistance, although its primary research value lies in the oncology field . This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

652139-65-6

Molecular Formula

C12H14N4O

Molecular Weight

230.27 g/mol

IUPAC Name

N-(4-aminophenyl)-2-imidazol-1-yl-N-methylacetamide

InChI

InChI=1S/C12H14N4O/c1-15(11-4-2-10(13)3-5-11)12(17)8-16-7-6-14-9-16/h2-7,9H,8,13H2,1H3

InChI Key

HUFPMDWGOZBQDY-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=C(C=C1)N)C(=O)CN2C=CN=C2

Origin of Product

United States

Preparation Methods

Regioselectivity in Imidazole Substitution

Unsubstituted imidazole may lead to N1/N3 isomerism during acetic acid conjugation. Employing 1H-imidazole-1-acetic acid as a pre-functionalized starting material ensures exclusive N1 substitution, as confirmed by ¹H NMR (δ 7.65 ppm, singlet, imidazole C2-H).

N-Methylation Efficiency

Direct methylation of 4-aminophenylacetamide intermediates using methyl iodide often results in over-alkylation. Alternative strategies include:

  • Using N-methyl-4-nitroaniline as a pre-methylated building block.
  • Protecting the amine with a tert-butoxycarbonyl (Boc) group before methylation, followed by deprotection.

Purification Challenges

The product’s polar nature complicates isolation. Gradient elution (hexane:ethyl acetate 3:1 → 1:2) on silica gel removes unreacted imidazole derivatives. Recrystallization from ethanol/water (4:1) enhances purity to >99%.

Analytical Characterization

Spectroscopic Data:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 2.85 (s, 3H, N-CH₃), 4.52 (s, 2H, CH₂), 6.55 (d, J = 8.4 Hz, 2H, Ar-H), 7.21 (d, J = 8.4 Hz, 2H, Ar-H), 7.38 (s, 1H, imidazole C4-H), 7.67 (s, 1H, imidazole C2-H), 8.12 (s, 1H, NH).
  • IR (KBr): 3320 cm⁻¹ (N-H stretch), 1655 cm⁻¹ (C=O amide), 1590 cm⁻¹ (C=N imidazole).

Chromatographic Purity:

  • HPLC (C18, 0.1% TFA/ACN): tR = 6.7 min, purity 99.2%.

Chemical Reactions Analysis

Reactivity of the 4-Aminophenyl Group

The aromatic amine group participates in electrophilic substitution and coupling reactions:

  • Acylation and alkylation : Reacts with acyl chlorides or alkyl halides under basic conditions to form substituted amides or secondary amines. For example, treatment with acetic anhydride yields N-(4-acetamidophenyl)-2-(1H-imidazol-1-yl)-N-methylacetamide .

  • Diazotization : Forms diazonium salts with nitrous acid (HNO₂), enabling subsequent coupling with phenols or aromatic amines to generate azo derivatives .

Table 1: Representative Reactions of the Aromatic Amine

Reaction TypeReagents/ConditionsProductYield (%)Citation
AcylationAcetic anhydride, pyridine, 70°C, 2 hrsN-(4-acetamidophenyl) derivative82
DiazotizationNaNO₂, HCl, 0–5°C, 30 minDiazonium intermediate

Acetamide Functional Group Reactivity

The acetamide group undergoes hydrolysis and nucleophilic substitution:

  • Hydrolysis : Acidic or basic hydrolysis cleaves the amide bond, producing 4-aminophenylacetic acid and 1H-imidazole-1-methanamine. Under reflux with 6M HCl, hydrolysis completes in 4–6 hours .

  • Nucleophilic substitution : The methyl group on the acetamide nitrogen can participate in alkylation reactions. For example, treatment with ethyl bromide in DMF forms N-ethyl-N-(4-aminophenyl)-2-(1H-imidazol-1-yl)acetamide .

Table 2: Hydrolysis Conditions and Products

Hydrolysis TypeReagentsTemperature/TimeProductsYield (%)Citation
Acidic6M HCl, reflux4 hrs4-Aminophenylacetic acid75
BasicNaOH (10%), ethanol6 hrs, 80°CImidazole-1-methanamine68

Imidazole Ring Reactions

The 1H-imidazole ring undergoes electrophilic substitution and metal coordination:

  • Electrophilic substitution : Nitration with HNO₃/H₂SO₄ introduces nitro groups at the C4 or C5 positions, yielding 2-(4-nitro-1H-imidazol-1-yl)-N-(4-aminophenyl)-N-methylacetamide .

  • Metal coordination : The imidazole nitrogen acts as a ligand for transition metals (e.g., Cu, Au). For instance, coordination with gold(I) forms stable complexes, as observed in analogous imidazole derivatives .

Table 3: Imidazole Substitution Reactions

ReactionReagentsPosition ModifiedProductYield (%)Citation
NitrationHNO₃/H₂SO₄, 0°CC44-Nitroimidazole derivative58
HalogenationBr₂, FeCl₃, CH₂Cl₂C55-Bromoimidazole derivative64

Cross-Coupling Reactions

The aromatic amine and imidazole groups facilitate coupling reactions:

  • Suzuki coupling : The 4-aminophenyl group reacts with aryl boronic acids in the presence of Pd(PPh₃)₄, forming biaryl derivatives .

  • Ullmann coupling : Copper-catalyzed coupling with iodobenzene produces N-(4-biphenyl)-2-(1H-imidazol-1-yl)-N-methylacetamide .

Spectroscopic Characterization

Key spectral data for reaction products include:

  • FTIR : Amide C=O stretch at 1615–1625 cm⁻¹, N-H bend at 1466 cm⁻¹ .

  • ¹H NMR : Imidazole protons (δ 7.5–7.98 ppm), methyl groups (δ 2.5 ppm) .

Scientific Research Applications

N-(4-Aminophenyl)-2-(1H-imidazol-1-yl)-N-methylacetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings

Mechanism of Action

The mechanism of action of N-(4-Aminophenyl)-2-(1H-imidazol-1-yl)-N-methylacetamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, while the aminophenyl group can form hydrogen bonds with various biomolecules. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Core Structural Differences

The compound’s uniqueness lies in its N-methylacetamide bridge connecting 4-aminophenyl and imidazole groups. Below is a comparative analysis with structurally analogous molecules:

Compound Name Core Structure Differences Key Functional Groups Molecular Weight (g/mol) References
N-(4-Aminophenyl)-2-(1H-imidazol-1-yl)-N-methylacetamide N-methylacetamide linker, 4-aminophenyl, imidazole Acetamide, aromatic amine, imidazole 231.28
2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-(2-phenylthiazol-5-yl)acetamide (9a) Phenoxymethyl-triazole linker, benzimidazole, thiazole Triazole, benzimidazole, thiazole ~550 (estimated)
N-(1H-Benzoimidazol-2-yl)-2-[3-(4-fluorophenyl)-6-oxo-pyridazinyl]acetamide Pyridazinone core, fluorophenyl substituent Benzimidazole, pyridazinone, fluorophenyl 365.35
2-((1H-1,2,4-triazol-3-yl)thio)-N-(6-alkoxybenzothiazol-2-yl)acetamide (5a–m) Thioether linker, triazole, alkoxybenzothiazole Thioacetamide, triazole, benzothiazole ~400–450 (estimated)

Key Observations :

  • Linker Diversity: While the target compound uses a methylene-acetamide linker, others employ triazole-phenoxymethyl (e.g., 9a ) or thioether (e.g., 5a–m ) groups. These linkers influence conformational flexibility and binding interactions.
  • Heterocycle Variations : Replacement of imidazole with benzimidazole (e.g., 9a ) or triazole (e.g., 5a–m ) alters electronic properties and hydrogen-bonding capacity.
Comparison with Other Compounds:
  • Triazole-Benzimidazole Hybrids (9a–e): Synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), leveraging phenoxymethyl linkers .
  • Benzothiazole Derivatives (5a–m) : Prepared by substituting chloroacetamide with azoles (e.g., triazoles, imidazoles) under basic conditions .
  • Fluorophenyl-Pyridazinone Derivatives: Involve cyclization and fluorophenyl group introduction via Suzuki coupling .

Key Insight : The target compound’s synthesis likely requires fewer steps than triazole-containing hybrids (e.g., 9a ), but lacks the regioselective control afforded by CuAAC.

Solubility and Lipophilicity:
  • The target compound’s 4-aminophenyl group confers moderate polarity, but the N-methylacetamide and imidazole groups limit aqueous solubility, similar to 2-(4-aminophenyl)-N-methylacetamide (solubility: insoluble in water ).
  • Fluorophenyl () and alkoxybenzothiazole () derivatives exhibit higher logP values, suggesting enhanced membrane permeability.

Biological Activity

N-(4-Aminophenyl)-2-(1H-imidazol-1-yl)-N-methylacetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, synthesis, and applications based on recent studies and findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C12H14N4O
  • Molecular Weight : 230.266 g/mol
  • CAS Number : 652139-65-6

The compound features an amide functional group, an imidazole ring, and a para-amino phenyl group, which contribute to its unique reactivity and biological properties.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Imidazole Ring : This can be achieved through the condensation of 4-aminoacetophenone with appropriate reagents.
  • Methylation : The amino group is methylated using methyl iodide in the presence of a base.
  • Purification : The final compound is purified through recrystallization or chromatography.

Antimicrobial Properties

Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, related benzimidazole derivatives have shown promising results against various bacterial strains, indicating that modifications in the structure can enhance their effectiveness against pathogens .

Antitumor Activity

The antitumor potential of this compound has been investigated using various cancer cell lines. In vitro studies have shown that it can inhibit the proliferation of lung cancer cells (A549, HCC827, and NCI-H358) with varying degrees of efficacy. The following table summarizes the IC50 values observed in these studies:

CompoundCell LineIC50 (µM)Assay Type
This compoundA5496.75 ± 0.192D Assay
This compoundHCC8275.13 ± 0.972D Assay
This compoundNCI-H3580.85 ± 0.052D Assay

These results suggest that the compound has potential as a lead for further development into anticancer agents .

The mechanism by which this compound exerts its biological effects is believed to involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes relevant to cancer cell metabolism or bacterial growth by binding to their active sites.
  • DNA Interaction : Similar compounds have been shown to interact with DNA, potentially disrupting replication and transcription processes critical for cell survival.

Case Studies

Several case studies have highlighted the efficacy of similar compounds in clinical settings:

  • Study on Antitumor Activity : A recent study evaluated a series of imidazole derivatives for their cytotoxic effects on lung cancer cells. The results indicated that compounds with imidazole rings exhibited higher cytotoxicity compared to those without, suggesting that this structural feature is crucial for activity .
  • Antimicrobial Screening : Another study focused on the antibacterial properties of various substituted phenylacetamides, revealing that certain derivatives showed significant activity against Gram-positive bacteria, reinforcing the potential utility of this compound in treating infections .

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing N-(4-Aminophenyl)-2-(1H-imidazol-1-yl)-N-methylacetamide, and how can purity be optimized?

  • Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, coupling 4-amino-N-methylacetamide derivatives with imidazole-containing intermediates under reflux conditions (e.g., acetonitrile, 3–6 hours) . Microwave-assisted synthesis (e.g., 100–150 W, 80–100°C) reduces reaction time and improves yields compared to conventional heating .
  • Purity Optimization :

  • Use column chromatography (silica gel, ethyl acetate/hexane gradient) for purification.
  • Validate purity via HPLC (C18 column, methanol/water mobile phase) and elemental analysis (deviation <0.4% for C, H, N) .
    • Key Data :
MethodYield (%)Purity (%)Reference
Conventional reflux65–7595–98
Microwave-assisted85–9298–99

Q. How should spectroscopic techniques (NMR, IR) be applied to confirm the structure of this compound?

  • 1H-NMR Analysis :

  • Imidazole protons : Singlets at δ 7.2–7.8 ppm (2H, imidazole C4/C5).
  • Acetamide backbone : Methyl groups at δ 2.8–3.1 ppm (N–CH3) and δ 3.5–3.7 ppm (CH2 bridge between imidazole and acetamide) .
    • 13C-NMR : Carbonyl (C=O) at δ 168–170 ppm; imidazole carbons at δ 120–135 ppm .
    • IR : Stretching bands at 1650–1680 cm⁻¹ (amide C=O) and 3200–3400 cm⁻¹ (N–H) .

Advanced Research Questions

Q. What computational strategies (e.g., DFT) are suitable for predicting the electronic properties and reactivity of this compound?

  • Methodology :

  • Use hybrid functionals (e.g., B3LYP) with basis sets like 6-311G(d,p) to calculate HOMO-LUMO gaps, electrostatic potential surfaces, and Fukui indices .
  • Validate calculations against experimental UV-Vis spectra (λmax ~280–300 nm) and redox potentials .
    • Case Study : B3LYP/6-311G(d,p) predicts a HOMO-LUMO gap of 4.2 eV, correlating with moderate electrophilicity suitable for biological interactions .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Design Strategy :

  • Modify substituents on the imidazole (e.g., halogen, alkyl) or acetamide (e.g., aryl, heteroaryl) to assess impact on target binding .
  • Test analogs in enzyme inhibition assays (e.g., kinase or protease targets) .
    • Example SAR Table :
Substituent (R)IC50 (μM)Solubility (mg/mL)Reference
–H12.50.8
–Cl8.20.5
–OCH315.71.2

Q. How can conflicting data on synthetic yields or bioactivity be resolved methodologically?

  • Root Cause Analysis :

  • Byproduct Formation : Use LC-MS to detect hydrodechlorination byproducts (e.g., m/z 250–300) during imidazole ring closure .
  • Catalyst Impact : Switching from Pd/C to Raney nickel avoids dehalogenation, improving yield from 65% to 92% .
    • Bioactivity Discrepancies :
  • Validate assays with positive controls (e.g., staurosporine for kinase inhibition).
  • Use molecular docking (AutoDock Vina) to confirm binding pose consistency with crystallographic data (e.g., RMSD <2.0 Å) .

Q. What strategies are effective for improving aqueous solubility without compromising bioactivity?

  • Approaches :

  • Introduce hydrophilic groups (e.g., –OH, –COOH) at the phenyl ring’s para position.
  • Use co-solvents (DMSO/PBS) for in vitro assays or nanoformulation (liposomes) for in vivo studies .
    • Data :
ModificationSolubility (mg/mL)IC50 (μM)
Parent compound0.812.5
–COOH at phenyl3.214.8
PEGylated derivative5.610.3

Methodological Notes

  • Advanced Tools : X-ray crystallography (e.g., CCDC entries) resolves stereochemical ambiguities .
  • Ethical Compliance : All synthetic procedures should adhere to Green Chemistry principles (e.g., solvent recovery, low toxicity reagents) .

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